molecular formula C25H19FN2O5S B281338 ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate

ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate

Cat. No. B281338
M. Wt: 478.5 g/mol
InChI Key: LOUNONMDDZESLN-SLMZUGIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate, also known as EFNB, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. EFNB belongs to the family of naphthalene-based compounds, which have been shown to possess a wide range of biological activities.

Mechanism of Action

Ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate exerts its anti-cancer and anti-inflammatory effects through multiple mechanisms, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory cytokines. ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate has been shown to target multiple signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate has also been shown to have a high affinity for cancer cells, which may improve its efficacy as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate is its low toxicity profile, which allows for higher doses to be administered in preclinical studies. ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate also has a favorable pharmacokinetic profile, which may improve its efficacy as a therapeutic agent. However, one limitation of ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate is its limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

Future research on ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate should focus on elucidating its mechanism of action and identifying potential drug targets. Additionally, studies should investigate the efficacy of ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate in combination with other anti-cancer and anti-inflammatory agents. ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate should also be tested in clinical trials to determine its safety and efficacy in human patients. Finally, further research should be conducted to optimize the synthesis and formulation of ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate to improve its solubility and bioavailability.

Synthesis Methods

Ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate can be synthesized through a multi-step process involving the reaction of 4-fluorobenzene, 2-naphthol, and 4-nitrobenzenesulfonyl chloride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

Ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate has been studied for its potential as an anti-cancer agent, with promising results in preclinical models. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate has also been investigated for its potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models of arthritis.

properties

Molecular Formula

C25H19FN2O5S

Molecular Weight

478.5 g/mol

IUPAC Name

ethyl 4-[[(4Z)-4-(4-fluorophenyl)sulfonylimino-1-oxonaphthalen-2-yl]amino]benzoate

InChI

InChI=1S/C25H19FN2O5S/c1-2-33-25(30)16-7-11-18(12-8-16)27-23-15-22(20-5-3-4-6-21(20)24(23)29)28-34(31,32)19-13-9-17(26)10-14-19/h3-15,27H,2H2,1H3/b28-22-

InChI Key

LOUNONMDDZESLN-SLMZUGIISA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)F)/C4=CC=CC=C4C2=O

SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O

Origin of Product

United States

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